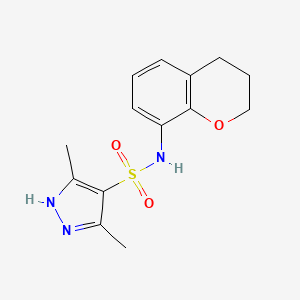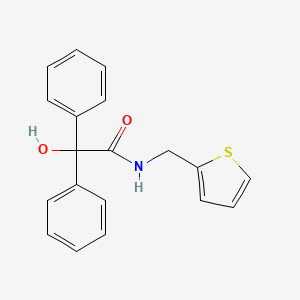![molecular formula C16H16ClNO3 B6639367 [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as CPP or CPP-115, is a novel compound that has been developed as a potential treatment for various neurological disorders. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in several neurological disorders, such as epilepsy, anxiety, and addiction.
Wirkmechanismus
[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound-115 administration have several biochemical and physiological effects. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased activity leads to a reduction in neuronal excitability and a calming effect. This can result in a reduction in anxiety, seizures, and addiction-related behaviors. Additionally, GABA has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in neurological disorders. Additionally, this compound-115 has shown good bioavailability and pharmacokinetics, making it suitable for in vivo studies. However, there are also some limitations to the use of this compound-115 in lab experiments. Its mechanism of action is similar to other GABAergic drugs, which may limit its specificity in certain experiments. Additionally, the high potency of this compound-115 may make it difficult to determine the optimal dose for certain experiments.
Zukünftige Richtungen
There are several future directions for research on [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. GABA has been shown to have neuroprotective effects, and this compound-115 may be able to enhance these effects. Additionally, there is interest in studying the long-term effects of this compound-115 on GABAergic signaling in the brain, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Overall, this compound-115 shows promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 involves several steps, starting with the reaction of 2-chlorophenylacetonitrile with furan-2-carboxaldehyde to form 5-(2-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with 3-hydroxypiperidine in the presence of a reducing agent to yield this compound-115. The synthesis of this compound-115 has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, and addiction. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound-115 was found to be effective in reducing seizures in a rat model of epilepsy. Another study published in the Journal of Neuroscience showed that this compound-115 could reduce anxiety-like behavior in mice. Additionally, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance use disorders.
Eigenschaften
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-13-6-2-1-5-12(13)14-7-8-15(21-14)16(20)18-9-3-4-11(19)10-18/h1-2,5-8,11,19H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNGXRYDUDBIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)